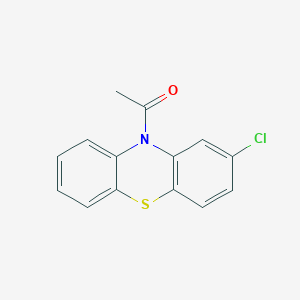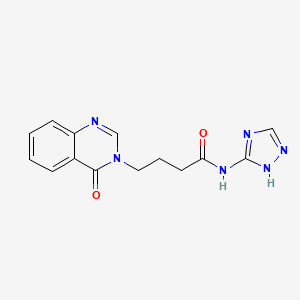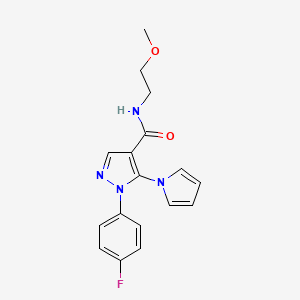![molecular formula C21H23N3O4S B12171792 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12171792.png)
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、イソキノリンとチエノピリミジン構造のユニークな組み合わせを特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンの合成は、6,7-ジメトキシ-3,4-ジヒドロイソキノリンの調製から始まる複数のステップを伴います。 この中間体は、2-(3,4-ジメトキシフェニル)エタン-1-アミン(ホモベラトリルアミン)と脂肪族ニトロ化合物をポリリン酸中で反応させることで合成することができます 。 その後のステップは、特定の反応条件下でのチエノピリミジン環の形成と、イソキノリンとチエノピリミジン部分のカップリングを伴います。
工業的製造方法
この化合物の工業的製造方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化が求められます。 これには、連続フローリアクターの使用やグリーンケミストリーの原則を採用して、プロセスの効率性と持続可能性を向上させることが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline. This intermediate can be synthesized by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . The subsequent steps involve the formation of the thienopyrimidine ring and the coupling of the isoquinoline and thienopyrimidine moieties under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
反応の種類
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる生物学的活性を生み出す可能性があります。
置換: 置換反応は、分子に新しい置換基を導入することができ、その特性や活性を強化する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核試薬と求電子試薬が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために慎重に制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換はハロゲンやアルキル基などのさまざまな官能基を導入する可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、またはさまざまな有機反応における試薬として使用できます。
生物学: そのユニークな構造により、生物学的標的に結合することができ、酵素阻害や受容体結合の研究における候補となります。
医学: この化合物は、抗がん剤や抗菌剤などの潜在的な治療効果について調べることができます。
産業: 新しい材料の開発や、化学プロセスにおける触媒として応用が見られる可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
作用機序
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンの作用機序は、特定の分子標的との相互作用を伴います。 イソキノリン部分は特定の受容体や酵素に結合する可能性があり、チエノピリミジン構造は結合親和性や選択性を高める可能性があります。 具体的な経路と標的は、特定の生物学的状況に依存し、その解明にはさらなる研究が必要です。
類似化合物との比較
類似化合物
6,7-ジメトキシ-3,4-ジヒドロイソキノリン: 標的化合物の合成における前駆体であり、さまざまな有機反応で使用されていることで知られています.
3-(3,4-ジヒドロイソキノリン-2(1H)-イルスルホニル)安息香酸: アルドケトレダクターゼAKR1C3の強力な阻害剤であり、がん研究に応用されています.
独自性
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンを際立たせているのは、イソキノリンとチエノピリミジン構造が組み合わさっていることで、ユニークな生物学的活性と化学的性質を付与する可能性があります。 この二重構造は、治療剤としての可能性や、有機合成における汎用的な試薬としての可能性を高める可能性があります。
特性
分子式 |
C21H23N3O4S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H23N3O4S/c1-12-13(2)29-20-19(12)21(26)24(11-22-20)10-18(25)23-6-5-14-7-16(27-3)17(28-4)8-15(14)9-23/h7-8,11H,5-6,9-10H2,1-4H3 |
InChIキー |
VPZMOVMAWPAYJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide](/img/structure/B12171713.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12171716.png)
![methyl N-{[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B12171723.png)


![N-(3-acetylphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12171745.png)
![1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12171749.png)




![N-[2-(cycloheptylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12171776.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B12171788.png)

